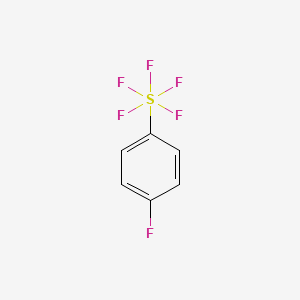

4-Fluorophenylsulfur Pentafluoride

Description

Properties

IUPAC Name |

pentafluoro-(4-fluorophenyl)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F6S/c7-5-1-3-6(4-2-5)13(8,9,10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURGBRJOSPNBEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631320 | |

| Record name | 1-Fluoro-4-(pentafluoro-lambda~6~-sulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1063625-86-4, 1422-39-5 | |

| Record name | 1-Fluoro-4-(pentafluoro-lambda~6~-sulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorophenylsulfur Pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Fluorophenylsulfur pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Fluorophenylsulfur Pentafluoride and Aryl Sf5 Compounds

Strategies for Direct Introduction of the SF5 Group

The direct introduction of the SF5 group onto an aromatic ring represents a significant challenge in synthetic chemistry. Early methods often required harsh reagents and suffered from low yields. However, recent advancements have led to the development of more efficient and practical strategies.

Oxidative Fluorination Approaches

Oxidative fluorination of sulfur-containing precursors, such as thiols and disulfides, is a primary strategy for the synthesis of aryl SF5 compounds. This approach involves the oxidation of the sulfur atom to a higher oxidation state while simultaneously introducing fluorine atoms.

Historically, potent fluorinating agents like silver(II) fluoride (B91410) (AgF2) and xenon difluoride (XeF2) have been employed for the oxidative fluorination of aryl thiols and diaryl disulfides to yield aryl pentafluorosulfanyl derivatives. d-nb.infonih.gov These reagents are highly reactive and capable of effecting the transformation to the desired SF5-containing products. For instance, XeF2 has been used in the synthesis of phenyl-TeF5, a tellurium analogue of the SF5 group. researchgate.net However, the use of these reagents is often hampered by their cost, toxicity, and the need for specialized handling techniques. d-nb.infoescholarship.org

A significant advancement in oxidative fluorination involves the use of onium fluoroargentate(II) complexes. chemrxiv.org This method enhances the oxidative power of AgF2 by combining it with onium halides, leading to a more efficient and rapid conversion of thiophenol derivatives to their corresponding SF5 compounds. chemrxiv.org This approach is believed to proceed through an onium fluoroargentate(II)-mediated fluorination mechanism and offers the potential for recycling the inorganic silver byproducts, making it more amenable to larger-scale production. chemrxiv.org

Direct fluorination using elemental fluorine (F2) is another method for the synthesis of aryl SF5 compounds from the corresponding diaryl disulfides. researchgate.net While effective, this method requires specialized equipment and stringent safety precautions due to the high reactivity and hazardous nature of F2. escholarship.org To circumvent the direct use of hazardous gases like Cl2 and F2, alternative methods have been developed. One such approach utilizes trichloroisocyanuric acid (TCICA) and potassium fluoride (KF). escholarship.orgnih.govscispace.com This combination provides a safer and more convenient means of generating key intermediates, such as aryl-SF4Cl, which can then be converted to the desired aryl-SF5 compounds. nih.gov Computational studies have suggested that the transformation of ArSF3 to ArSF5 via direct fluorination proceeds through a radical mechanism. researchgate.net

Addition Reactions of SF5Cl or SF5Br to Unsaturated Systems

An alternative strategy for introducing the SF5 group involves the addition of pentafluorosulfanyl halides, such as SF5Cl and SF5Br, across carbon-carbon multiple bonds. This method is particularly useful for accessing aliphatic and non-aromatic SF5-containing compounds.

The addition of SF5Cl to alkenes and alkynes proceeds via a free-radical chain mechanism. beilstein-journals.orglibretexts.org This reaction is typically initiated by a radical initiator, which abstracts a chlorine atom from SF5Cl to generate the key pentafluorosulfanyl radical (SF5•). beilstein-journals.org This radical then adds to the unsaturated bond of the alkene or alkyne. beilstein-journals.orgyoutube.com

Commonly used radical initiators for this transformation include triethylborane (B153662) (Et3B) in the presence of oxygen. acs.org More recently, air-stable amine-borane complexes have been introduced as a safer alternative to the pyrophoric Et3B for initiating the radical addition of SF5Cl. beilstein-journals.orgnih.gov These reactions provide a complementary method for the synthesis of SF5-containing aliphatic derivatives, with reported yields varying depending on the substrate. beilstein-journals.orgnih.gov The addition to alkynes is a crucial method for accessing SF5-alkynes, which are valuable substrates for further chemical transformations. acs.org

Table 1: Examples of Alkene and Alkyne Derivatives in SF5Cl Radical Addition

| Substrate Type | Number of Derivatives Tested | Yield Range (%) | Reference |

| Alkene | 7 | 3-85 | beilstein-journals.orgnih.gov |

| Alkyne | 3 | 3-85 | beilstein-journals.orgnih.gov |

Photo-induced Functionalization Reactions (e.g., Hydroxypentafluorosulfanylation)

A notable advancement in the synthesis of functionalized SF5 compounds is the development of photo-induced hydroxypentafluorosulfanylation. d-nb.infonih.govrepec.orgresearchgate.netnih.gov This metal-free, single-step method allows for the direct introduction of both a hydroxyl and a pentafluorosulfanyl group across a double bond. d-nb.inforepec.orgresearchgate.net The reaction typically involves the use of SF5Cl and molecular oxygen as the hydroxy source, irradiated with a 365 nm UV lamp. d-nb.infonih.gov This process is initiated by the homolytic cleavage of the S-Cl bond in SF5Cl, generating an SF5 radical and a chlorine radical. nih.gov

The protocol has proven effective for a range of alkenes, including styrenes and α,β-unsaturated esters and amides, affording structurally diverse pentafluorosulfanyl alcohols in yields of up to 89%. d-nb.infonih.govrepec.orgresearchgate.net The reaction conditions are mild and the procedure is operationally simple. d-nb.inforepec.org The resulting SF5-containing alcohols are valuable synthetic building blocks that can be further converted into other functionalized SF5 compounds like α-SF5 ketones, SF5 diols, and SF5 cyclic carbonates. d-nb.infonih.govrepec.orgnih.gov The addition of a radical scavenger, such as 1-hexene, has been shown to significantly improve the reaction yield by inhibiting the formation of chlorinated byproducts. d-nb.info

Halogen-Fluorine Exchange Methodologies

A prevalent strategy for the synthesis of arylsulfur pentafluorides involves the conversion of arylsulfur chlorotetrafluorides (ArSF4Cl) through a halogen-fluorine exchange reaction. doaj.orgresearchgate.netnih.gov This two-step approach first involves the synthesis of the ArSF4Cl intermediate, which is then fluorinated to the final ArSF5 product. doaj.orgresearchgate.net

The critical step in this methodology is the substitution of the chlorine atom in the ArSF4Cl intermediate with fluorine. This transformation has been accomplished using a variety of fluorinating agents. doaj.orgresearchgate.netnih.gov

A range of fluoride sources has been successfully employed for the conversion of ArSF4Cl to ArSF5. Zinc fluoride (ZnF2) has been demonstrated to be an effective reagent for this transformation, particularly for large-scale reactions. beilstein-journals.org The reaction of liquid ArSF4Cl with solid ZnF2 powder can be carried out without a solvent, with both fluorine atoms of ZnF2 being utilized in the exchange. beilstein-journals.org For instance, various monohalogenated phenylsulfur chlorotetrafluorides have been converted to their corresponding pentafluoride derivatives in good to high yields at 120 °C using ZnF2. beilstein-journals.org

Anhydrous hydrogen fluoride (HF) and antimony(III/V) fluorides are also viable reagents for this conversion. doaj.orgresearchgate.net More recently, silver-based reagents have gained attention. Silver carbonate (Ag2CO3) has been shown to promote the Cl-F exchange. researchgate.net Silver tetrafluoroborate (B81430) (AgBF4) has also been identified as a practical and easy-to-handle fluoride source for the synthesis of ArSF5 compounds, including electron-deficient derivatives which can be challenging to synthesize via other methods. nih.govresearchgate.netyoutube.comdntb.gov.ua

| Fluoride Source | Key Advantages | Typical Reaction Conditions |

|---|---|---|

| ZnF2 | Effective for large-scale reactions, solvent-free conditions possible. beilstein-journals.org | Heating at 120 °C. beilstein-journals.org |

| HF | Effective fluorinating agent. doaj.orgresearchgate.net | Anhydrous conditions required. researchgate.net |

| Sb(III/V) Fluorides | Viable reagent for the conversion. doaj.orgresearchgate.net | Specific conditions vary. |

| Ag2CO3 | Promotes the Cl-F exchange. researchgate.net | Specific conditions vary. |

| AgBF4 | Easy to handle, effective for electron-deficient substrates. nih.govresearchgate.netyoutube.comdntb.gov.ua | Mild conditions. youtube.com |

The nature and position of halogen substituents on the aryl ring can influence the halogen-fluorine exchange process. In the Halex (halogen exchange) process, the rate-determining step is the addition of the fluoride ion to form a Meisenheimer complex. nih.gov Consequently, the presence of electron-withdrawing groups on the aromatic ring can facilitate this nucleophilic aromatic substitution.

In the context of ArSF4Cl to ArSF5 conversion, it has been observed that the presence of halogen atoms (F, Br) on the aryl ring has little impact on the reaction efficiency in certain photo-induced reactions. nih.gov However, in other contexts, the position of substituents can be crucial. For example, in studies of halogen bonding induced by SF5-aryl iodides, an ortho-SF5-substitution was found to be more effective at activating halogen bonding than meta- or para-substitutions. researchgate.netdntb.gov.ua This suggests that the electronic environment around the sulfur center, influenced by the position and nature of other halogens, can play a role in the reactivity of the molecule.

Conversion of Arylsulfur Chlorotetrafluorides (ArSF4Cl) to Aryl SF5 Compounds

Synthesis from Precursors such as Diaryl Disulfides and Aryl Thiols

A practical and widely applicable method for the synthesis of arylsulfur pentafluorides starts from readily available diaryl disulfides or aryl thiols. doaj.orgresearchgate.netresearchgate.net This two-step process first involves the oxidative chlorofluorination of the sulfur-containing precursor to form an arylsulfur chlorotetrafluoride (ArSF4Cl) intermediate. doaj.orgresearchgate.net This initial step is typically carried out by treating the diaryl disulfide or aryl thiol with chlorine in the presence of an alkali metal fluoride, such as potassium fluoride or cesium fluoride, in a solvent like dry acetonitrile. beilstein-journals.org

The resulting ArSF4Cl intermediate is then isolated, often through distillation or recrystallization, before being subjected to the halogen-fluorine exchange reaction as described in the previous section to yield the final arylsulfur pentafluoride. doaj.orgresearchgate.net This approach offers a significant improvement over earlier methods in terms of cost, yield, and practicality. doaj.org

Development of Practical, Economical, and Scalable Production Processes for Arylsulfur Pentafluorides

A major focus in the field of SF5 chemistry has been the development of production methods that are not only efficient but also practical, economical, and scalable. doaj.orgresearchgate.netbeilstein-journals.org Early syntheses of arylsulfur pentafluorides, such as the fluorination of diphenyl disulfide with silver difluoride, were plagued by low yields and high costs. beilstein-journals.org

Challenges in Synthetic Accessibility and Handling of SF5 Precursors

The widespread application of aryl SF5 compounds, including 4-Fluorophenylsulfur Pentafluoride, in various scientific and industrial fields is significantly hampered by the challenges associated with the synthesis and handling of their precursors. The inherent reactivity and hazardous nature of the reagents required for introducing the pentafluorosulfanyl (SF5) group present considerable hurdles for chemists.

A primary obstacle in the synthesis of aryl SF5 compounds has been the dependence on hazardous fluorinating agents and gaseous reagents. usc.edu Traditional methods often necessitate the use of substances that are difficult to manage and pose significant safety risks. The development of more accessible and safer synthetic routes is a major focus of contemporary research in this area. usc.eduthieme.de The limited availability of straightforward and scalable laboratory methods for introducing the SF5 group has historically hindered progress in the study and application of these valuable compounds. researchgate.net

One of the key intermediates in the synthesis of aryl SF5 compounds is aryl tetrafluoro-λ⁶-sulfanyl chloride (Ar-SF4Cl). usc.edu The generation of these intermediates has traditionally relied on reagents that are not only hazardous but also challenging to handle, such as elemental chlorine (Cl₂) gas. usc.edu Recent advancements have focused on developing gas-reagent-free methods using more manageable solid reagents like trichloroisocyanuric acid and potassium fluoride to access these crucial Ar-SF4Cl intermediates under milder conditions. usc.edu

The precursors used to generate the SF5 moiety itself are notoriously difficult and dangerous to handle. These include sulfur tetrafluoride (SF4), sulfur chloride pentafluoride (SF5Cl), and disulfur (B1233692) decafluoride (S2F10). Each of these precursors has a unique set of hazards that demand specialized handling procedures and equipment.

Sulfur Tetrafluoride (SF4) is a highly toxic, corrosive, and moisture-sensitive gas. airgas.com It is classified as acutely toxic upon inhalation and causes severe skin burns and eye damage. airgas.com As a liquefied gas under pressure, it also carries the risk of explosion if heated. airgas.com Handling SF4 requires a well-ventilated area, specialized protective equipment, and materials of construction that can withstand its corrosive nature. airgas.com

Sulfur Chloride Pentafluoride (SF5Cl) , while a valuable reagent for introducing the SF5 group via radical reactions, has been historically difficult to obtain. digitellinc.com Its reactivity makes it a hazardous material that must be handled with care.

Disulfur Decafluoride (S2F10) , also known as sulfur pentafluoride, is a colorless liquid or gas that is not produced commercially but can be a byproduct of sulfur hexafluoride (SF6) synthesis. haz-map.com It is an extremely potent pulmonary irritant. haz-map.com Animal studies have shown that exposure to even low concentrations can cause severe lung damage. haz-map.com

The table below summarizes the properties and primary hazards of key SF5 precursors.

| Precursor | Formula | Physical State | Primary Hazards |

| Sulfur Tetrafluoride | SF4 | Colorless Gas | Highly toxic, corrosive, reacts with moisture, liquefied gas under pressure. airgas.com |

| Sulfur Chloride Pentafluoride | SF5Cl | Gas | Reactive, hazardous. digitellinc.com |

| Disulfur Decafluoride | S2F10 | Colorless Liquid/Gas | Extremely toxic pulmonary irritant. haz-map.com |

Chemical Reactivity and Mechanistic Investigations of 4 Fluorophenylsulfur Pentafluoride

Electronic Properties and Their Influence on Reactivity

The reactivity of 4-fluorophenylsulfur pentafluoride is intrinsically linked to the potent electronic influence of the pentafluorosulfanyl group on the aromatic ring.

Electron-Withdrawing Effects of the Pentafluorosulfanyl Group

The pentafluorosulfanyl (SF₅) group is recognized as one of the most powerful electron-withdrawing groups in organic chemistry. researchgate.netrowansci.com Its strong inductive effect stems from the high electronegativity of the five fluorine atoms attached to the sulfur center. researchgate.netrowansci.com This intense electron-withdrawing nature significantly modulates the electronic landscape of the phenyl ring to which it is attached.

Often dubbed a "super-trifluoromethyl group," the SF₅ group's electron-withdrawing capacity surpasses that of the well-known trifluoromethyl (CF₃) group. nih.govresearchgate.net This is quantitatively demonstrated by comparing their Hammett parameters, which are essential for correlating reaction rates and equilibrium constants. The Hammett parameter (σₚ) for the SF₅ group is 0.68, which is notably higher than the 0.54 value for the CF₃ group. researchgate.netrsc.org This difference is primarily attributed to a greater inductive effect (σI) for SF₅ (0.55) compared to CF₃ (0.39). researchgate.net The strong inductive effect is also evident in the larger dipole moment of pentafluorosulfanylbenzene (3.44 D) compared to benzotrifluoride (B45747) (2.60 D). rsc.org

The powerful electron-withdrawing properties of the SF₅ group render the attached aromatic ring electron-deficient, which is a critical factor governing its reactivity pathways, particularly in nucleophilic aromatic substitution reactions.

| Property | SF₅ Group | CF₃ Group | Reference |

|---|---|---|---|

| Electronegativity (Pauling Scale) | 3.65 | 3.36 | researchgate.netrsc.org |

| Hammett Parameter (σₚ) | 0.68 | 0.54 | researchgate.netrsc.org |

| Inductive Effect (σI) | 0.55 | 0.39 | researchgate.net |

| Resonance Effect (σR) | 0.11 | 0.12 | researchgate.net |

Reactivity in Nucleophilic Aromatic Substitution (SₙAr) Pathways

The pronounced electron-deficient nature of the aromatic ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions. In this pathway, a nucleophile attacks the aromatic ring, leading to the substitution of a leaving group, typically a halide. The presence of the strongly deactivating SF₅ group stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction.

Reaction with Nucleophilic Reagents (e.g., Carbohydrate Alcohols)

The utility of this compound as an electrophile in SₙAr reactions has been demonstrated with various nucleophiles, including carbohydrate alcohols. In a notable study, the reaction between this compound and a protected furanoside, a type of carbohydrate alcohol, was investigated. acs.org The reaction proceeded efficiently to afford the corresponding aryl ether, demonstrating that the SₙAr pathway is a viable method for coupling complex alcoholic moieties to the SF₅-substituted aromatic core. acs.org

The reaction, conducted in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), resulted in the formation of the desired carbohydrate-aryl ether in high yield. acs.org This successful coupling highlights the potential for using this compound to synthesize complex molecules, where the SF₅ group can be incorporated to modulate biological or material properties.

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound and a furanoside derivative | KHMDS, DMF | Corresponding carbohydrate-aryl ether | 95% | acs.org |

Radical Reactivity and Its Synthetic Applications

Beyond its utility in polar reactions, the pentafluorosulfanyl group is heavily involved in radical chemistry. The reagent sulfur chloride pentafluoride (SF₅Cl) is a key source of the SF₅ radical, which can be added across unsaturated carbon-carbon bonds.

Exploration of SF₅-Alkynes in Radical Cascade Reactions

A significant application of the radical reactivity of the SF₅ group is the synthesis of SF₅-alkynes. These are typically prepared through the radical addition of SF₅Cl to a terminal alkyne, followed by a base-induced dehydrochlorination. acs.org This process provides access to versatile building blocks where the potent electron-withdrawing SF₅ group is directly attached to an alkyne moiety. researchgate.net

SF₅-alkynes are valuable substrates for further synthetic transformations, including radical cascade reactions. researchgate.netnsf.govdntb.gov.ua Radical cascades are powerful synthetic tools that allow for the construction of complex molecular architectures in a single step from simple precursors. nih.gov The high energy of the alkyne functional group makes these reactions thermodynamically favorable. nsf.gov The strong polarization of the alkyne due to the adjacent SF₅ group governs the regioselectivity of subsequent additions. researchgate.net While the field is still developing, the exploration of SF₅-alkynes in radical cascade reactions opens up new avenues for the synthesis of highly functionalized and structurally diverse SF₅-containing compounds. researchgate.net

Elucidation of Reaction Mechanisms in SF₅ Formation and Functionalization

Understanding the mechanisms of reactions involving the SF₅ group is crucial for optimizing existing synthetic methods and designing new ones. A combination of computational studies, such as Density Functional Theory (DFT) calculations, and experimental investigations, including radical trapping experiments and Hammett analyses, has been employed to shed light on these pathways. acs.orgchemrxiv.orgnih.govnih.govrsc.org

For instance, the addition of SF₅Cl to unsaturated systems is understood to proceed via a radical chain mechanism. acs.org This process is often initiated by light or a radical initiator. researchgate.net DFT calculations have been instrumental in examining the energetic feasibility of the proposed radical chain propagation steps. acs.org

Furthermore, mechanistic studies have been crucial in understanding the reactivity of SF₅-functionalized molecules. For example, in the stereodivergent halogenation of SF₅-alkynes, DFT calculations helped to elucidate two distinct reaction mechanisms that account for the observed stereochemical outcomes, which are controlled by the nature of the acid used. researchgate.net These detailed mechanistic investigations provide foundational knowledge that enables the rational design of synthetic strategies and the prediction of product outcomes in the burgeoning field of SF₅ chemistry. acs.orgchemrxiv.org

Role of Intermediate Arylsulfur Chlorotetrafluorides and Arylsulfur Trifluorides

The synthesis and reactions of arylsulfur pentafluorides, including this compound, often proceed through discrete, isolable intermediates such as arylsulfur chlorotetrafluorides (ArSF₄Cl) and involve arylsulfur trifluorides (ArSF₃) as transient species. Mechanistic studies have elucidated a practical and efficient pathway for the preparation of arylsulfur pentafluorides from diaryl disulfides or aryl thiols, which highlights the central role of these intermediates. beilstein-journals.orgbeilstein-journals.orgdoaj.org

A pivotal development in this area is a two-step process that allows for the large-scale production of arylsulfur pentafluorides. beilstein-journals.orgresearchgate.net The first step involves the reaction of a diaryl disulfide or an aryl thiol with chlorine in the presence of an alkali metal fluoride (B91410) (like potassium fluoride, KF) to form an arylsulfur chlorotetrafluoride. beilstein-journals.orgbeilstein-journals.org These ArSF₄Cl intermediates are relatively stable and can be isolated and characterized. beilstein-journals.orgresearchgate.net For instance, phenylsulfur chlorotetrafluoride has been shown to be relatively insensitive to moisture, with a half-life of 300 to 500 minutes upon direct contact with water in a CDCl₃ solution. beilstein-journals.orgbeilstein-journals.org

The postulated mechanism for the formation of ArSF₄Cl from a diaryl disulfide involves several steps, including the initial formation of an arylsulfenyl chloride (ArSCl) and subsequent oxidative fluorination. beilstein-journals.orgbeilstein-journals.org Critically, an arylsulfur trifluoride (ArSF₃) is proposed as a key intermediate in this sequence. beilstein-journals.orgbeilstein-journals.org Experimental evidence supports this, as the reaction of phenylsulfur trifluoride with Cl₂/KF yields phenylsulfur chlorotetrafluoride in high yield. beilstein-journals.org The reaction progress can be monitored, showing the initial formation of the ArSF₃ intermediate before its conversion to ArSF₄Cl. beilstein-journals.org

The second step of the synthesis involves the conversion of the isolated arylsulfur chlorotetrafluoride to the final arylsulfur pentafluoride. beilstein-journals.orgnih.gov This is achieved by treating the ArSF₄Cl with a fluoride source. beilstein-journals.orgresearchgate.netresearchgate.net Various fluorinating agents have been successfully employed for this Cl-F exchange, including zinc difluoride (ZnF₂), hydrogen fluoride (HF), and antimony fluorides (Sb(III/V)). beilstein-journals.orgresearchgate.netnih.gov This two-step approach, proceeding via a stable ArSF₄Cl intermediate, offers significant advantages in terms of yield, safety, and scalability compared to direct fluorination methods. nih.gov

The table below summarizes the preparation of various arylsulfur chlorotetrafluorides, which are key precursors to the corresponding arylsulfur pentafluorides.

| Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|

| Di(p-nitrophenyl) disulfide | Cl₂, KF | p-Nitrophenylsulfur chlorotetrafluoride | 76 |

| Phenylsulfur trifluoride | Cl₂, KF | Phenylsulfur chlorotetrafluoride | 84 |

| Diphenyl disulfide | Cl₂, KF | Phenylsulfur chlorotetrafluoride | - |

| p-Tolyl disulfide | Cl₂, KF | p-Tolylsulfur chlorotetrafluoride | - |

| Di(p-chlorophenyl) disulfide | Cl₂, KF | p-Chlorophenylsulfur chlorotetrafluoride | - |

Comparative Reactivity Studies with Other Fluorinated Functional Groups (e.g., CF₃)

The pentafluorosulfanyl (SF₅) group is often compared to the trifluoromethyl (CF₃) group due to their shared property of being strong electron-withdrawing substituents. nih.gov However, significant differences in their steric and electronic profiles lead to distinct chemical reactivity. The SF₅ group is considered a "super-trifluoromethyl" group because it is more electronegative and, despite its larger size, can enhance lipophilicity, a key factor in medicinal chemistry. researchgate.netnih.gov

Electronic Effects: The SF₅ group is one of the most powerful electron-withdrawing groups known. acs.org This is reflected in its Hammett substituent constants, which are significantly higher than those of the CF₃ group, indicating a stronger inductive effect. For example, the estimated electronegativity for the SF₅ group is 3.65, compared to 3.36 for the CF₃ group. researchgate.net This strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring to which it is attached, making it more susceptible to nucleophilic attack.

Steric Effects: The SF₅ group is considerably larger than the CF₃ group. nih.gov The steric bulk of the SF₅ group is often compared to that of a tert-butyl group. nih.gov This larger size can have a profound impact on reaction rates and selectivities, for example, by sterically hindering access to adjacent reaction sites or by influencing the conformational preferences of the molecule. researchgate.net

The table below provides a comparison of key properties of the SF₅ and CF₃ groups when attached to a benzene (B151609) ring.

| Property | -SF₅ | -CF₃ |

|---|---|---|

| Hammett Constant (σm) | 0.61 | 0.43 |

| Electronegativity (Pauling Scale, estimated) | 3.65 | 3.36 |

| van der Waals Volume (ų) | ~80 | ~43 |

| Lipophilicity (π) | +1.51 | +1.09 |

These differences in electronic and steric properties can lead to divergent outcomes in chemical reactions. For instance, in the context of developing inhibitors for the AAA ATPase p97, a comparative study of indole (B1671886) derivatives showed that a C-5 SF₅-substituted analogue had a significantly different inhibitory activity compared to its CF₃ counterpart, despite their similar electron-withdrawing strengths. nih.gov Specifically, the pentafluorosulfanyl- and nitro-derivatives, which have nearly identical electron-depleting effects on the indole core, displayed a 430-fold difference in p97 inhibitory activities. nih.gov This highlights that a simple substitution of CF₃ with SF₅ does not guarantee a predictable biological or chemical outcome, and that the interplay of steric and electronic factors must be carefully considered.

Advanced Spectroscopic Characterization Techniques for 4 Fluorophenylsulfur Pentafluoride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural elucidation of 4-Fluorophenylsulfur Pentafluoride, offering detailed information about the hydrogen and fluorine atoms within the molecule.

The ¹H NMR spectrum of this compound is characterized by signals arising from the protons on the aromatic ring. Due to the substitution pattern, the four aromatic protons constitute a complex second-order spin system, often designated as an AA'BB' system. This complexity arises because the chemical shifts of the protons ortho and meta to the fluorine atom are very similar, as are the shifts of the protons ortho and meta to the pentafluorosulfanyl (SF₅) group. Furthermore, the coupling constants between adjacent (ortho), meta, and para protons, although different, contribute to a complex multiplet pattern rather than simple doublets.

In a typical ¹H NMR spectrum, the aromatic protons of this compound would appear in the downfield region, generally between 7.0 and 8.0 ppm, characteristic of aromatic compounds. The electron-withdrawing nature of both the fluorine atom and the SF₅ group deshields the aromatic protons, shifting their resonances to a higher frequency compared to unsubstituted benzene (B151609). The specific chemical shifts and the intricate splitting pattern are definitive for the 1,4-disubstituted aromatic ring of this compound. For a structurally similar compound, pentafluorobenzene, the single proton signal appears as a complex multiplet, highlighting the intricate spin-spin couplings in fluorinated aromatic systems. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

|---|

Note: Actual chemical shifts can vary depending on the solvent and spectrometer frequency.

¹⁹F NMR spectroscopy is an exceptionally powerful technique for the characterization of this compound due to the presence of six fluorine atoms in two distinct chemical environments (the SF₅ group and the fluorine on the phenyl ring). wikipedia.org The high natural abundance (100%) and high gyromagnetic ratio of the ¹⁹F nucleus provide excellent sensitivity. wikipedia.org

The pentafluorosulfanyl (SF₅) group exhibits a highly characteristic AX₄ spin system in the ¹⁹F NMR spectrum. nih.gov This results in two distinct signals:

A quintet for the single axial fluorine (F-ax), which is coupled to the four equatorial fluorines.

A doublet for the four equivalent equatorial fluorins (F-eq), which are coupled to the single axial fluorine.

A study on a similar pentafluorosulfanyl-substituted compound, SF₅-teriflunomide, showed a main peak for the four equatorial fluorines and a smaller peak for the axial fluorine in a 4:1 ratio. acs.org The observed splitting pattern is a clear indicator of the SF₅ group's integrity. acs.org The large chemical shift dispersion in ¹⁹F NMR also allows for the clear separation of the signals from the SF₅ group and the fluorine atom attached to the aromatic ring. nih.gov The chemical shift of the aryl-fluorine is influenced by the electron-withdrawing SF₅ group at the para position.

The integration of the ¹⁹F NMR signals provides a quantitative measure of the relative number of fluorine atoms in each environment, making it an excellent method for determining the purity of the compound. Any impurities containing fluorine would likely give rise to additional signals in the spectrum, allowing for their detection and quantification. nih.gov

Table 2: Typical ¹⁹F NMR Data for Aryl-SF₅ Compounds

| Fluorine Atoms | Chemical Shift (δ, ppm) (Typical Range) | Multiplicity | Coupling Constant (JFF) |

|---|---|---|---|

| F-axial (SF₅) | ~80 - 95 | quintet | ~150 Hz |

| F-equatorial (SF₅) | ~60 - 75 | doublet | ~150 Hz |

Note: Chemical shifts are referenced to CFCl₃ (δ = 0 ppm) and can vary based on the specific aromatic substitution and solvent. acs.orgucsb.edu

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, multi-dimensional NMR techniques are employed. huji.ac.il These experiments reveal correlations between different nuclei, either through chemical bonds or through space.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons, helping to delineate the connectivity within the AA'BB' system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. sdsu.edu An HSQC spectrum of this compound would show correlations between each aromatic proton and its corresponding carbon atom, allowing for the assignment of the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. youtube.com In the case of this compound, HMBC would show correlations between a given aromatic proton and the carbon atoms that are two and three bonds away. This is particularly useful for confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For a relatively small molecule like this compound, NOESY can help to confirm the spatial relationships between the protons on the aromatic ring.

The application of this suite of 2D NMR experiments provides a comprehensive and unambiguous structural characterization of this compound. nih.govresearchgate.net

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas chromatography (GC) is a fundamental analytical technique for the separation and analysis of volatile and thermally stable compounds. It plays a crucial role in the quality control of this compound by assessing its purity. The compound's volatility, with a boiling point of 103 °C, makes it well-suited for GC analysis. chemimpex.com

Commercially available this compound is often assayed for purity using GC, with specifications typically at or above 95%. chemimpex.com This indicates that GC is a reliable method for quantifying the main component and detecting any volatile impurities that may be present from the synthesis or degradation of the product.

In addition to purity assessment, GC is an invaluable tool for reaction monitoring in the synthesis of this compound and other SF₅-containing compounds. pdx.edu By taking aliquots from a reaction mixture at different time points and analyzing them by GC, chemists can track the consumption of reactants and the formation of products. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities. The separation power of GC allows for the resolution of starting materials, intermediates, and the final product, providing a clear picture of the reaction's progress.

| Parameter | Value | Reference |

|---|---|---|

| Purity | ≥ 95% | chemimpex.com |

Other Vibrational and Electronic Spectroscopic Methods (e.g., Raman, FTIR) in Related SF₅ Chemistry

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and functional groups present in a compound. These techniques are particularly useful in the characterization of molecules containing the pentafluorosulfanyl (SF₅) group.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The SF₅ group has characteristic vibrational modes that give rise to strong absorption bands in the FTIR spectrum. For instance, studies on SF₅-containing fluoroalkyl iodides have shown intense bands in the 875–885 cm⁻¹ region, which are attributed to S-F stretching modes. pdx.edu A medium intensity band in the 605–610 cm⁻¹ region is also characteristic and is assigned to an S-F deformation mode. pdx.edu The presence of these distinct bands in an FTIR spectrum provides strong evidence for the existence of the SF₅ group within a molecule.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| S-F Stretching | 875–885 | Intense | pdx.edu |

| S-F Deformation | 605–610 | Medium | pdx.edu |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. uliege.be A key advantage of Raman spectroscopy is its ability to analyze samples in aqueous solutions, which can be challenging for FTIR. nih.gov While specific Raman spectra for this compound are not widely published, the technique is extensively used for the characterization of various chemical compounds, including active pharmaceutical ingredients and natural products. nih.govnih.gov The Raman spectrum is a function of molecular vibrations and rotations, providing a unique "fingerprint" of a compound. nih.gov Given the unique vibrational modes of the SF₅ group, Raman spectroscopy would be a valuable tool for the structural analysis of this compound and related compounds.

Both FTIR and Raman spectroscopy are powerful, non-destructive techniques that provide a wealth of structural information, making them indispensable in the study of SF₅ chemistry. pdx.eduuliege.be

Computational Chemistry and Theoretical Studies on 4 Fluorophenylsulfur Pentafluoride

Quantum Mechanical Simulations for Understanding Molecular Behavior

Quantum mechanical simulations are at the forefront of computational chemistry, providing a detailed description of the electronic structure and energy of molecules. These methods are essential for understanding the intrinsic properties of 4-fluorophenylsulfur pentafluoride.

Electronic structure calculations focus on the distribution of electrons within a molecule, which dictates its chemical reactivity and physical properties. Key aspects of these calculations include the determination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A larger HOMO-LUMO gap generally implies greater stability.

For aryl SF₅ compounds, the introduction of the SF₅ group significantly alters the electronic landscape of the parent molecule. The SF₅ group is a powerful electron-withdrawing substituent, even more so than the commonly used trifluoromethyl (CF₃) group. researchgate.net This strong inductive effect lowers the energy of the molecular orbitals. In the case of this compound, both the fluorine atom and the SF₅ group are electron-withdrawing, which is expected to result in a distinct electronic structure compared to benzene (B151609) or monofluorobenzene.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. nih.gov DFT methods are widely used for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined, and for calculating the total electronic energy.

In the context of this compound, DFT calculations would be employed to predict its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. The geometry around the sulfur atom in the SF₅ group is expected to be octahedral. The optimization process would also reveal any distortions in the benzene ring caused by the two fluorine-containing substituents.

The following table presents hypothetical but realistic DFT-calculated geometric parameters for this compound, based on known values for similar structures. These values would be obtained from a geometry optimization calculation using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)).

| Parameter | Predicted Value |

| C-S Bond Length | ~1.77 Å |

| S-F (axial) Bond Length | ~1.59 Å |

| S-F (equatorial) Bond Length | ~1.57 Å |

| C-F Bond Length | ~1.35 Å |

| C-C (aromatic) Bond Length | ~1.39 Å |

| ∠ C-S-F (equatorial) | ~90° |

| ∠ F (equatorial)-S-F (equatorial) | ~90° |

| ∠ F (axial)-S-F (equatorial) | ~90° |

| Note: These are representative values and would need to be confirmed by specific DFT calculations on this compound. |

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high accuracy but are computationally more demanding than DFT.

For a molecule like this compound, high-accuracy ab initio calculations would be valuable for benchmarking the results from more computationally efficient methods like DFT. They can provide a more precise determination of the molecular energy and electronic properties, which is crucial for applications where a high degree of accuracy is required. However, due to their computational cost, their application to larger systems containing the SF₅ group can be challenging. rowansci.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the motion of atoms and molecules over time. MD simulations are particularly useful for conformational analysis and for understanding intermolecular interactions in condensed phases.

For this compound, MD simulations could be used to explore the rotational barrier of the SF₅ group around the C-S bond. This would provide insights into the conformational flexibility of the molecule. Furthermore, by simulating a collection of this compound molecules, one can study how they interact with each other in a liquid or solid state, providing information on properties like density and heat of vaporization. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.

Prediction of Reactivity Profiles and Reaction Pathways

Computational chemistry is a powerful tool for predicting the reactivity of molecules. By analyzing the electronic structure, particularly the distribution of electron density and the shapes of the frontier molecular orbitals, it is possible to predict where a molecule is most likely to react with electrophiles or nucleophiles.

For this compound, the strong electron-withdrawing nature of both the fluorine and SF₅ groups deactivates the aromatic ring towards electrophilic substitution. Computational analysis of the electrostatic potential surface would likely show a significant electron deficiency on the aromatic ring. The SF₅ group is known to be a meta-director in electrophilic aromatic substitution reactions. wikipedia.org DFT calculations can be used to model the transition states of potential reactions, providing quantitative predictions of reaction barriers and thus reaction rates.

Computational Insights into the SF₅ Group's Influence on Molecular Properties

A key focus of computational studies on compounds like this compound is to understand the specific influence of the SF₅ group. As a substituent, the SF₅ group imparts a unique combination of properties:

High Electronegativity and Electron-Withdrawing Power: As established by computational studies, the SF₅ group is one of the most electronegative and strongly electron-withdrawing groups known. rowansci.com This profoundly impacts the electronic properties of the molecule it is attached to.

Steric Bulk: The octahedral geometry of the SF₅ group provides significant steric hindrance, which can influence the conformation of the molecule and its ability to interact with other molecules.

Lipophilicity: Despite its high polarity, the SF₅ group is also highly lipophilic, a property that is of great interest in the design of pharmaceuticals and agrochemicals. researchgate.net Computational methods can be used to calculate the octanol-water partition coefficient (logP), a measure of lipophilicity.

Thermal and Chemical Stability: The strong S-F bonds contribute to the high thermal and chemical stability of SF₅-containing compounds, a property that can be investigated computationally by calculating bond dissociation energies. rowansci.com

Role of Computational Chemistry in Accelerating Discovery in SF5 Chemistry

Computational chemistry has become an indispensable tool in the exploration of SF5 chemistry, offering insights that accelerate the discovery and development of novel molecules with desired properties. bioscipublisher.com Quantum chemical methods, for instance, provide a deep understanding of how the introduction of an SF5 group affects molecular geometry, electronic distribution, and reactivity. rowansci.com These theoretical predictions are crucial for designing molecules with enhanced efficacy and stability. rowansci.combioscipublisher.com

The process of drug discovery and development, for example, has been revolutionized by computational tools. bioscipublisher.com Techniques such as molecular dynamics, quantum chemistry, and machine learning allow for the prediction of chemical properties and the optimization of drug candidates at a molecular level. bioscipublisher.com This synergy between computational and experimental methods has led to significant advancements, enabling the design and evaluation of new drugs with greater efficiency and accuracy. bioscipublisher.com

However, the complexity and size of the SF5 group present computational challenges, often requiring advanced methodologies. rowansci.com Despite these hurdles, computational studies have been instrumental in several areas:

Predicting Physicochemical Properties: Computational models can accurately predict key properties of SF5-containing molecules, such as their high electronegativity (3.65 for SF5 vs. 3.36 for CF3) and lipophilicity. researchgate.net This information is vital for applications in medicinal chemistry, where these properties can enhance a drug's binding affinity and metabolic stability. rowansci.comresearchgate.net

Understanding Reaction Mechanisms: Theoretical studies help elucidate the mechanisms of reactions involving the SF5 group. researchgate.net For example, computational analysis revealed the thermodynamic favorability of the radical addition of the electrophilic SF5-BCP radical to the Csp²-H site of aryl diazonium salts. researchgate.net

Guiding Synthesis: By predicting the reactivity and stability of intermediates and products, computational chemistry aids in the development of more efficient synthetic routes for SF5-containing compounds. researchgate.net This is particularly important given the challenges associated with the synthesis and handling of SF5 reagents. researchgate.net

Recent advancements in computational platforms are further enhancing the study of SF5-modified molecules. Cloud-based quantum chemistry platforms that utilize machine learning algorithms and efficient computational strategies are making the analysis of these complex molecules more accessible to researchers. rowansci.com

Data Management and Open-Data Initiatives in Computational Chemistry Research

The rapid growth of computational chemistry has led to the generation of vast amounts of data, creating a critical need for effective data management and sharing practices. oscars-project.euchemistryviews.org Open-data initiatives are emerging to address this challenge, aiming to foster a culture of transparency, reproducibility, and collaboration in scientific research. oscars-project.eu

One of the significant challenges in modern chemistry is the management of the massive and diverse datasets produced during research. sciencedaily.com Traditionally, only the most successful experimental results are published, leaving a wealth of valuable data from "failed" or partially successful experiments inaccessible. sciencedaily.com Machine learning algorithms, however, can learn significantly from this data if it is stored in a machine-actionable format. sciencedaily.com

To this end, several initiatives and platforms have been developed:

ioChem-BD: This open-source digital repository is designed to manage, store, and publish computational chemistry datasets. chemistryviews.org It allows researchers to analyze data published by their peers and build upon existing work. chemistryviews.org By promoting FAIR (Findable, Accessible, Interoperable, and Re-usable) data principles, ioChem-BD aims to enhance the reproducibility of scientific findings and accelerate chemical discoveries. oscars-project.eufau.eu The platform's compatibility with various simulation packages has been recognized by journals and the European Research Council. chemistryviews.org

FAIR Data Principles: The concept of FAIR data is central to modern data management in research. sciencedaily.comfau.eu It emphasizes that data should be easily findable, accessible, interoperable, and reusable. sciencedaily.comfau.eu This requires data to be well-documented with rich metadata and stored in standardized formats. sciencedaily.comfau.eu

Open-Source Libraries: The development of open-source Python libraries like ichor is simplifying data management and streamlining machine learning force field development in computational chemistry. chemrxiv.org Such tools provide an interface to various computational chemistry software, automate workflows, and manage input and output data, thereby increasing efficiency and reproducibility. chemrxiv.org

The push for open data is also supported by funding bodies like the European Research Council, which encourages grantees to make their research data publicly available whenever possible. fau.eu This move towards open science is expected to benefit the scientific community by increasing the use of data and promoting transparency and accountability. fau.eu For researchers, this means a greater emphasis on creating data management plans and utilizing suitable data depositories. fau.eu

Applications of 4 Fluorophenylsulfur Pentafluoride in Advanced Chemical Synthesis

Reagent and Building Block in Fluorinated Organic Synthesis

4-Fluorophenylsulfur pentafluoride is a versatile building block in organofluorine chemistry, primarily utilized for the introduction of the pentafluorosulfanyl group into a wide array of molecular structures. The presence of fluorine atoms in organic compounds often leads to enhanced stability and modified biological activity, making such fluorinating agents indispensable in modern chemical synthesis. chemimpex.comrsc.org The development of reagents like this compound is crucial for expanding the toolbox available to chemists for the construction of complex, fluorinated molecules. nih.gov

The synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications, benefits significantly from the incorporation of unique functional groups. This compound is employed as a reagent to construct such molecules, where the SF5 group can act as a key pharmacophore or a modifying group to enhance desired properties. chemrxiv.org The introduction of the SF5 moiety can lead to molecules with improved metabolic stability and bioavailability. The reagent's ability to participate in various coupling reactions allows for its integration into intricate molecular scaffolds, facilitating the development of novel compounds that were previously inaccessible. nih.gov

A primary application of this compound is the transfer of the SF5 group to different organic substrates. The pentafluorosulfanyl group is known for its remarkable stability and its ability to act as a powerful electron-withdrawing group, which can significantly alter the electronic properties of an aromatic ring or an aliphatic chain. chemrxiv.org Despite the growing interest in SF5-containing compounds, methods for introducing this group have historically been limited by harsh reaction conditions. nih.gov Modern synthetic strategies, however, have expanded the utility of SF5-containing building blocks, allowing for the functionalization of a broader range of scaffolds under milder conditions. chemrxiv.org

Table 1: Key Properties of the Pentafluorosulfanyl (SF5) Group

| Property | Description | Impact on Molecules |

|---|---|---|

| High Electronegativity | The SF5 group is one of the most electron-withdrawing groups in organic chemistry. | Modulates the electronic profile, acidity/basicity, and reactivity of the molecule. |

| Lipophilicity | It significantly increases the molecule's affinity for nonpolar environments. | Can enhance membrane permeability and bioavailability in drug candidates. |

| Octahedral Geometry | The bulky, three-dimensional shape of the SF5 group influences molecular conformation. | Provides steric shielding and can dictate binding interactions with biological targets. |

| Chemical Stability | The sulfur-fluorine bonds are exceptionally strong, rendering the group highly stable. | Imparts resistance to metabolic degradation and chemical attack. |

Utility in Materials Science and Functional Materials Development

In materials science, the incorporation of fluorine-containing groups is a well-established strategy for creating materials with superior performance characteristics. The unique properties of the SF5 group make this compound a valuable precursor in the design of advanced functional materials, including high-performance polymers and liquid crystals. chemimpex.com

Fluorine plays an essential role in the design of liquid crystals (LCs) used in modern display devices. researchgate.net The incorporation of fluorine atoms or fluoroalkyl groups into mesogenic (liquid crystal-forming) molecules is used to tailor their properties, such as dielectric anisotropy, viscosity, and clearing points. nih.govnih.gov The strong dipole moment associated with fluorinated groups like SF5 can be leveraged to create LCs with high dielectric anisotropy, which is crucial for low-voltage display applications. researchgate.net The chemical stability imparted by the SF5 group also contributes to the long-term reliability and performance of the liquid crystal display. researchgate.net

Table 2: Advantages of Fluorination in Liquid Crystal Materials

| Property | Benefit of Fluorine/SF5 Incorporation |

|---|---|

| Dielectric Anisotropy | Enhances the molecular dipole moment, allowing for faster switching times and lower operating voltages. researchgate.net |

| Chemical Stability | Increases resistance to degradation from environmental factors like UV light and humidity. |

| Viscosity | Can be tailored to optimize the response time of the liquid crystal display. nih.gov |

| Compatibility | Improves solubility and miscibility in liquid crystal mixtures. nih.gov |

| Resistivity | Limits the coordination with cationic impurities, which improves the reliability of the display. researchgate.net |

Applications in Agrochemicals and Specialty Chemicals Synthesis

The unique electronic and steric properties of the SF5 group make it an attractive component in the design of new agrochemicals. By modifying the structure of known pesticides or herbicides with the SF5 moiety, it is possible to develop new active ingredients with improved efficacy, altered target specificity, or enhanced environmental stability. For example, SF5 analogues of the herbicide trifluralin have been synthesized and studied. researchgate.net The introduction of the strongly electron-withdrawing SF5 group can reinforce the activation of other substituents on an aromatic ring, opening pathways for further chemical modification and the creation of a diverse range of specialty chemicals. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Synthesis of Novel Agrochemicals (e.g., Insecticides)

The unique physicochemical properties of the pentafluorosulfanyl (SF5) group have made it an attractive component in the design of new agrochemicals, particularly insecticides. The incorporation of the SF5 moiety into molecular scaffolds can lead to enhanced biological activity.

Researchers have successfully synthesized novel meta-diamide insecticides containing the SF5 group. mdpi.com One practical synthetic route starts with the commercially available 2-fluoro-3-nitrobenzoic acid, which is converted to the corresponding aniline. Subsequent benzoylation and condensation with 4-SF5-anilines yield the target SF5-containing meta-diamide compounds. mdpi.com

In a notable example, the compound 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ6-sulfanyl)phenyl)-2-fluorobenzamide demonstrated high insecticidal activity. nih.govresearchgate.net The synthesis of this and related compounds underscores the feasibility of incorporating the SF5 group into complex molecular structures to generate new crop-protecting agents. nih.gov The SF5 group in these insecticides is considered an important part of the toxophore, contributing significantly to their potency. nih.gov

Furthermore, a phenylsulfur pentafluoride analog of the insecticide fipronil has been synthesized and screened against a resistant strain of Musca domestica (housefly). This SF5 analog exhibited higher activity than its corresponding trifluoromethyl (CF3) counterpart, highlighting the potential of the SF5 group to overcome existing resistance mechanisms. chimia.ch The synthesis of these SF5-containing pesticides often involves the initial creation of nitrophenylsulfur pentafluorides from diaryl disulfides, followed by reduction to the corresponding anilines, which then serve as building blocks for the final pesticide structures. chimia.ch

Impact on Molecular Design through Bioisosteric Replacement and Property Modulation

The pentafluorosulfanyl (SF5) group has a significant impact on molecular design in medicinal and agricultural chemistry, primarily through its use as a bioisostere and its ability to modulate key molecular properties. researchgate.netnih.gov Bioisosteric replacement involves substituting one group with another that has similar physical or chemical properties to enhance a desired biological or physical property of a compound without making significant changes to the chemical structure. The SF5 group is often considered a "super-trifluoromethyl group" due to its enhanced properties compared to the more common CF3 group. nih.govenamine.net

Enhanced Electron-Withdrawing Capacity for Electronic Modulation

The SF5 group is one of the most electron-withdrawing groups used in medicinal chemistry, a property that can significantly alter the electronic properties of a molecule. enamine.netrowansci.com Its electronegativity is greater than that of the trifluoromethyl (CF3) group, with a Hammett constant (σp) of 0.68 for SF5 compared to 0.53 for CF3. nih.govresearchgate.net This strong inductive effect stems from the five highly electronegative fluorine atoms bonded to the sulfur atom. rowansci.com

This enhanced electron-withdrawing capacity can be strategically employed to modulate the pKa of nearby functional groups, influence intramolecular interactions, and alter the binding affinity of a molecule to its biological target. For instance, in the design of push-pull fluorophores, the SF5 group acts as a potent electron acceptor, enabling a strong push-pull effect when conjugated with an appropriate electron donor. acs.org This electronic modulation can lead to desirable photophysical properties. acs.org

Table 1: Comparison of Electronic Properties of SF5 and CF3 Groups

| Property | SF5 Group | CF3 Group |

|---|---|---|

| Electronegativity (Pauling Scale) | 3.65 | 3.36 |

| Hammett Constant (σp) | 0.68 | 0.54 |

| Dipole Moment of Substituted Benzene (B151609) | 3.44 D | 2.60 D |

Increased Lipophilicity for Modified Physicochemical Profiles

Despite its high electronegativity, the SF5 group can increase the lipophilicity of a molecule, which is a critical factor in determining its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govrowansci.com The Hansch parameter (π), a measure of lipophilicity, for the SF5 group is 1.23, which is higher than that of the CF3 group (0.88). nih.gov This increased lipophilicity can enhance a compound's ability to permeate cell membranes, a valuable attribute in drug design for improving bioavailability. rowansci.comnih.gov

Studies comparing aromatic compounds with SF5 and CF3 analogs have shown that the SF5 compounds are consistently more hydrophobic. nih.govresearchgate.net For example, the octanol-water partitioning coefficients (log K(OW)) for a series of SF5 compounds were found to be approximately 0.5 to 0.6 log units higher than their trifluoromethyl counterparts. nih.govresearchgate.net This property is particularly relevant in the development of agrochemicals, where efficient transport to the target site is crucial for efficacy. nih.gov

Table 2: Lipophilicity of SF5-Containing Compounds Compared to Analogs

| Compound Pair | LogP (SF5 Analog) | LogP (CF3 Analog) | Reference |

|---|---|---|---|

| Aromatic Probe Compounds (Average Difference) | ~0.5-0.6 units higher | - | nih.gov |

| Broflanilide vs. Meta-diamide 4d | Similar | Similar | nih.gov |

Improved Hydrolytic Stability of SF5-Containing Compounds

Compounds containing the SF5 group generally exhibit high thermal and chemical stability. nih.govenamine.netrowansci.com The strong sulfur-fluorine bonds contribute to the robustness of this functional group, making it resistant to degradation under various conditions. rowansci.com This stability is a significant advantage in the design of both pharmaceuticals and agrochemicals, as it can lead to a longer shelf life and extended efficacy in the target organism.

The SF5 group is stable under physiological conditions, which is a key requirement for any moiety intended for use in drug development. researchgate.netnih.gov This stability can help prevent metabolic degradation of the parent compound, thereby prolonging its therapeutic effect. rowansci.com While the SF5 group itself is highly stable, it is important to note that under specific, environmentally relevant photolytic conditions, it can degrade. nih.govresearchgate.net

Electrochemical Applications (e.g., as an Electrolyte Additive for Battery Interphases)

The unique electrochemical properties of organofluorine compounds, including those containing the SF5 group, have led to their investigation in electrochemical applications, such as additives in electrolytes for lithium-ion batteries. The introduction of fluorinated compounds into battery electrolytes can improve performance by forming a stable solid electrolyte interphase (SEI) on the electrode surfaces.

While direct applications of this compound as an electrolyte additive are not extensively detailed in the provided search results, the use of fluorinated aromatic compounds in this context is a known strategy. For example, fluorinated additives are used to enhance the charge/discharge cycles, slow down the aging of the battery, and increase its capacity. google.com

The strong electron-withdrawing nature of the SF5 group could potentially contribute to the electrochemical stability of the electrolyte and influence the formation of a robust SEI layer. A stable SEI is crucial for preventing the degradation of the electrolyte and the electrodes, thereby extending the cycle life and improving the safety of the battery. The high stability of the SF5 group could also be advantageous in the harsh electrochemical environment of a lithium-ion battery. Further research is needed to fully explore the potential of this compound and other SF5-containing compounds as electrolyte additives for advanced battery technologies.

Future Research Directions and Challenges in 4 Fluorophenylsulfur Pentafluoride Chemistry

Innovations in Synthesis and Reagent Development for SF₅ Group Introduction.researchgate.netclemson.eduthieme-connect.comresearchgate.netethz.chdigitellinc.comnih.gov

The introduction of the pentafluorosulfanyl (SF₅) group into organic molecules remains a primary challenge, limiting its widespread application. researchgate.netresearchgate.netrowansci.com Historically, the synthesis of SF₅-containing compounds has been hampered by the use of hazardous reagents and harsh reaction conditions. digitellinc.comchemrxiv.org

Designing More Practical and Sustainable Synthetic Routes.thieme-connect.comresearchgate.netnih.gov

A major thrust in current research is the development of more practical and sustainable methods for synthesizing SF₅-containing molecules. thieme-connect.comresearchgate.netnih.gov Traditional methods often rely on elemental fluorine or other aggressive fluorinating agents, which pose significant safety and handling challenges. nih.gov The development of protocols that avoid such hazardous materials is a key objective.

Recent advancements have focused on oxidative fluorination techniques. thieme-connect.comcolab.ws For instance, a gas-reagent-free approach to aryl tetrafluoro-λ⁶-sulfanyl chlorides (aryl-SF₄Cl), which are key intermediates in aryl-SF₅ synthesis, has been developed. nih.gov This method utilizes the more easily handled trichloroisocyanuric acid and potassium fluoride (B91410), representing a significant step towards safer and more accessible SF₅ chemistry. digitellinc.comnih.gov

Furthermore, the exploration of electrochemical methods, such as the Kolbe electrolysis, presents a promising avenue for creating aliphatic SF₅-compounds under milder conditions. thieme-connect.com Catalysis, including photoredox catalysis, is also being investigated to enable the activation of otherwise inert sources of the SF₅ group, such as sulfur hexafluoride (SF₆), for addition reactions. nih.gov The development of sustainable routes using renewable resources and energy-efficient processes remains a critical goal for the future. researchgate.netgithubusercontent.com

Addressing Limitations in Reagent Availability and Safety.nih.govspirochem.com

The limited availability of safe and easy-to-handle SF₅-incorporating reagents has been a significant bottleneck in the field. researchgate.netspirochem.com Pentafluorosulfanyl chloride (SF₅Cl), a key reagent for introducing the SF₅ group, is a toxic and reactive gas with a low boiling point, making its synthesis, storage, and handling challenging. researchgate.netchemrxiv.org This has historically restricted its use to specialized laboratories. nih.gov

The scarcity of commercially available and synthetically versatile SF₅-containing building blocks has further hindered the exploration of this functional group in drug discovery and materials science. researchgate.netspirochem.com Until recently, the under-representation of the SF₅ group in these fields was a direct consequence of these synthetic and logistical hurdles. spirochem.com

Developing New Activation Modes and Safer Reagents.nih.gov

To circumvent the issues associated with SF₅Cl, significant effort is being directed towards the development of novel, safer, and more stable reagents for pentafluorosulfanylation. researchgate.netacs.org A notable breakthrough is the development of the first family of air- and moisture-stable solid pentafluorosulfanylation reagents. researchgate.net These reagents can generate the SF₅ radical under mild photochemical conditions, enabling the synthesis of novel SF₅-containing molecules, including the late-stage functionalization of complex structures. researchgate.netacs.org

Another innovative approach involves the development of a storable stock solution of SF₅Cl in a solvent like n-hexane, which avoids the need to handle the reagent as a gas. researchgate.netnih.gov This method, derived from a gas-free synthesis using molecular sulfur, trichloroisocyanuric acid, and potassium fluoride, has made SF₅Cl a more accessible and popular SF₅ donor for radical pentafluorosulfanylation reactions. researchgate.net The development of bench-stable reagents that can generate the SF₅ radical through mechanisms like decarboxylation and β-scission is also a promising strategy to broaden the accessibility and application of SF₅ chemistry. chemrxiv.org

| Reagent/Method | Description | Advantages | Key Reference(s) |

| Aryl-SF₄Cl Synthesis | Gas-reagent-free synthesis using trichloroisocyanuric acid and potassium fluoride. | Avoids hazardous gas reagents like Cl₂. | nih.gov |

| SF₅Cl Solution | Generation of a storable stock solution of SF₅Cl in hexane. | Obviates the need to handle gaseous SF₅Cl. | researchgate.netnih.gov |

| Solid SF₅ Reagents | Air- and moisture-stable solid reagents that release SF₅ radical under photochemical conditions. | Shelf-stable, easy to handle, enables late-stage functionalization. | researchgate.netacs.org |

| Kolbe Electrolysis | Electrochemical approach for the synthesis of aliphatic SF₅-compounds. | Milder reaction conditions. | thieme-connect.com |

Exploration of Novel SF₅-Containing Building Blocks and Scaffolds.nih.govcolab.wsacs.org

The synthesis of new SF₅-containing building blocks is crucial for expanding the chemical space available for drug discovery and materials science. colab.wsspirochem.comenamine.netpharmaceutical-business-review.com Research is increasingly focused on incorporating the SF₅ group into a wider variety of molecular scaffolds, particularly heterocyclic and strained-ring systems. ethz.chnih.gov

The development of synthetic routes to SF₅-substituted heterocycles, such as 2-SF₅-indoles and azaindoles, represents a significant advancement. nih.govacs.org These methods often involve a sequence of radical addition, dehydrochlorination, and cyclization steps. nih.gov The reactivity of SF₅-alkynes is also being explored as a versatile platform to access a range of new SF₅-compounds. thieme-connect.comcolab.ws

Furthermore, strain-release functionalization of molecules like [1.1.1]propellane with SF₅Cl has opened up access to novel C(sp³)–SF₅ compounds. digitellinc.com The synthesis of SF₅-substituted four-membered rings, such as azetidines and cyclobutanes, using shelf-stable reagents is another promising area of research. acs.org These novel building blocks provide access to previously unexplored areas of chemical space and offer new opportunities for designing molecules with unique properties. spirochem.com

Expansion of Substrate Scope and Functional Group Tolerance in SF₅ Functionalization.researchgate.net

A key challenge in synthetic chemistry is the development of reactions that are tolerant of a wide range of functional groups, allowing for the late-stage modification of complex molecules. researchgate.netresearchgate.net While significant progress has been made in developing methods for pentafluorosulfanylation, expanding the substrate scope remains an active area of research. researchgate.net

The radical addition of SF₅Cl to alkenes and alkynes is a primary strategy for creating aliphatic SF₅-compounds. researchgate.net However, the efficiency and selectivity of these reactions can be influenced by the nature of the substrate. researchgate.net Future research will likely focus on developing more robust catalytic systems and reaction conditions that can accommodate a broader array of functional groups, including those commonly found in pharmaceuticals and agrochemicals. researchgate.net

The development of stereodivergent hydrohalogenation reactions of SF₅-alkynes, where the stereochemistry is controlled by the choice of acid, demonstrates a fine level of control over the reaction outcome and expands the synthetic utility of these building blocks. researchgate.net Further investigations into the reactivity of SF₅-containing intermediates and the development of new reaction manifolds will be essential for broadening the applicability of SF₅ functionalization.

Asymmetric Synthesis and Chiral SF₅-Containing Molecular Architectures.nih.gov

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. The development of methods for the asymmetric introduction of the SF₅ group to create chiral molecular architectures is a nascent but critical area of research. nih.gov The unique steric and electronic properties of the SF₅ group suggest that its incorporation into chiral molecules could lead to novel biological activities and improved pharmacokinetic profiles. researchgate.net

Initial forays into this area are promising, but significant challenges remain. The development of chiral catalysts or auxiliaries that can effectively control the stereochemistry of pentafluorosulfanylation reactions is a key objective. scielo.org.mx The application of asymmetric synthesis strategies to create chiral SF₅-containing building blocks could open up new avenues for the design of next-generation drugs and chiral materials. researchgate.net

| Research Area | Key Objectives | Potential Impact |

| Novel Building Blocks | Synthesis of SF₅-heterocycles, strained rings, and other unique scaffolds. | Expansion of accessible chemical space for drug discovery and materials science. |

| Substrate Scope | Development of SF₅ functionalization reactions with broad functional group tolerance. | Enables late-stage modification of complex molecules and increases synthetic efficiency. |